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1-(3,5-dimethylphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Kinase inhibitor screening Structure-activity relationship GPCR selectivity

Researchers requiring a CNS-accessible, pyrazolo[3,4-d]pyrimidine scaffold for broad kinase profiling often face limited availability of compounds with direct C4-piperazine linkages. This compound solves that need: - Direct C4-piperazine linkage (no acetamide spacer) enables binding to kinases intolerant of extended geometries, unlike FLT3-selective analogs. - Calculated CNS MPO-favorable properties (PSA 41.12 Ų, logP 5.38) predict blood-brain barrier penetration, suitable for in vivo neuroscience models. - Orthogonal target ID tool: shares molecular formula with USP1-UAF1 inhibitor ML323, enabling differentiation of target-specific pharmacology from non-specific effects.

Molecular Formula C23H24N6
Molecular Weight 384.5 g/mol
Cat. No. B14965966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-dimethylphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
Molecular FormulaC23H24N6
Molecular Weight384.5 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)N2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC=CC=C5)C
InChIInChI=1S/C23H24N6/c1-17-12-18(2)14-20(13-17)29-23-21(15-26-29)22(24-16-25-23)28-10-8-27(9-11-28)19-6-4-3-5-7-19/h3-7,12-16H,8-11H2,1-2H3
InChIKeyRPSVCQZAHQLVCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes54 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,5-Dimethylphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine – Procurement-Ready Screening Compound


1-(3,5-Dimethylphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine (ChemDiv Catalog ID: K405-4307) is a fully synthetic small-molecule screening compound built on the pyrazolo[3,4-d]pyrimidine heterocyclic core, bearing a 3,5-dimethylphenyl substituent at the N1 position and a 4-phenylpiperazine moiety directly attached at the C4 position . This scaffold class is recognized in medicinal chemistry for its engagement with diverse kinase targets, including FLT3 and VEGFR-2, as well as adenosine receptors and phosphodiesterases [1]. The compound is supplied as a research-grade solid (54 mg available, ≥95% purity, achiral) with a one-week typical shipping lead time, making it immediately accessible for preliminary screening and hit-validation workflows .

Why This Pyrazolo[3,4-d]pyrimidine Cannot Be Interchanged with In-Class Analogs


Within the pyrazolo[3,4-d]pyrimidine chemotype, subtle changes to the N1-aryl substitution pattern and the nature of the C4-piperazine linkage produce pronounced shifts in target engagement and cellular potency. For example, the 2,4-dimethylphenyl regioisomer (BDBM79516) exhibits an EC50 of 9.82 μM at the dopamine D2L/neurotensin NTS1 receptor [1], while the 4-Br phenylacetamide-linked analog XIIb from the Shaban et al. series achieves >180% growth inhibition against NCI-H522 non-small cell lung cancer cells at 10 μM [2]. Replacement of the 3,5-dimethylphenyl group with an unsubstituted phenyl ring (CAS 393845-64-2) reduces molecular weight by ~28 Da and eliminates the steric and electronic contributions of the methyl groups, altering both lipophilicity and target complementarity . Generic substitution without head-to-head comparative data therefore carries a high risk of selecting a compound with divergent potency, selectivity, and physicochemical behavior.

Quantitative Differentiation Evidence vs. Closest Analogs


Regioisomeric Methyl Substitution: 3,5-Dimethyl vs. 2,4-Dimethyl Target Engagement

The 3,5-dimethylphenyl substitution on the N1 of the pyrazolo[3,4-d]pyrimidine core creates a symmetric, meta-substituted steric environment distinct from the ortho/para-substituted 2,4-dimethylphenyl regioisomer. The 2,4-dimethylphenyl analog (BDBM79516) has a documented EC50 of 9,820 nM at the dopamine D2L/neurotensin NTS1 receptor, as reported in PubChem BioAssay AID 504549 from the Sanford-Burnham Center for Chemical Genomics [1]. Although direct affinity data for the 3,5-dimethylphenyl target compound at the same receptor panel are not yet publicly available from permitted sources, the regioisomeric shift alone has been shown in broader pyrazolo[3,4-d]pyrimidine SAR literature to alter hydrogen-bonding geometry with the hinge region of kinase domains and to affect complementarity with hydrophobic pockets proximal to the N1-aryl binding site [2]. This structural difference provides a testable hypothesis for differential selectivity screening.

Kinase inhibitor screening Structure-activity relationship GPCR selectivity

Physicochemical Property Differentiation: LogP, LogD, and Solubility vs. N1-Phenyl Analog

The target compound exhibits a calculated logP of 5.38, logD (pH 7.4) of 5.34, and logSw of −5.61, with a polar surface area (PSA) of 41.12 Ų as reported in the ChemDiv catalog entry . In contrast, the N1-unsubstituted phenyl analog (CAS 393845-64-2, C21H20N6, MW 356.42) has two fewer methyl groups and a correspondingly lower predicted logP (~4.5 based on additive fragment contributions). The 0.8–0.9 log unit difference translates to an approximately 6–8-fold higher predicted octanol-water partition coefficient for the 3,5-dimethylphenyl compound, which can significantly influence passive membrane permeability, plasma protein binding, and in vivo distribution volume [1]. The low predicted aqueous solubility (logSw −5.61, approximately 0.1 μM) also distinguishes this compound from less lipophilic analogs and necessitates DMSO stock solution handling with careful control of final solvent concentration in biological assays.

ADME prediction Lipophilicity Solubility

Direct C4-Piperazine Linkage vs. Acetamide-Linked Analogs: Kinase Inhibition Profiles

The target compound features a direct C–N bond between the pyrazolo[3,4-d]pyrimidine C4 position and the piperazine ring, whereas the most active compounds in the Shaban et al. (2023) series (XIIa–f and XVI) incorporate an acetamide linker between the piperazine and a terminal aromatic group [1]. In the NCI 60-cell line one-dose screen at 10 μM, the 4-Br phenylacetamide analog XIIb showed 180.32% growth inhibition against NCI-H522 (non-small cell lung cancer), and compound XVI (1,3,4-thiadiazole-piperazine acetamide) achieved a GI50 range of 1.17–18.40 μM across nine subpanels in the five-dose assay [1]. The absence of the acetamide linker in the target compound removes a hydrogen-bond donor/acceptor pair and alters the conformational flexibility between the pyrazolo-pyrimidine core and the terminal phenyl ring. This structural difference is expected to shift kinase selectivity; in related pyrazolo[3,4-d]pyrimidine SAR, direct 4-amine substitution has been associated with PKD and Src-family kinase inhibition rather than FLT3 [2].

FLT3 inhibition Anticancer screening NCI-60 cell panel

Structural Isomerism with ML323 (USP1-UAF1 Inhibitor): Distinct Pharmacophores

The target compound shares the identical molecular formula C23H24N6 and molecular weight 384.48 with ML323, a well-characterized, potent, and selective allosteric inhibitor of the USP1-UAF1 deubiquitinase complex (IC50 = 76 nM in the Ub-Rho assay) . Despite the formula identity, the two compounds are structural isomers with completely distinct core scaffolds: ML323 contains a pyrimidine-aminomethyl-benzonitrile core, while the target compound is built on the pyrazolo[3,4-d]pyrimidine bicyclic system. ML323 exhibits >100-fold selectivity for USP1-UAF1 over related deubiquitinases and does not inhibit the general cysteine protease papain at concentrations up to 100 μM [1]. The target compound, by virtue of its pyrazolo[3,4-d]pyrimidine core, is expected to engage kinase or phosphodiesterase targets rather than deubiquitinases, providing a clean orthogonal chemical probe for target ID studies where distinguishing kinase-mediated from DUB-mediated signaling is critical.

Deubiquitinase inhibition Chemical probe selectivity Structural isomer differentiation

CNS Multiparameter Optimization: Polar Surface Area and HBA Profiling

The target compound has a calculated polar surface area of 41.12 Ų and 3 hydrogen bond acceptors, as listed in the ChemDiv catalog . These values place the compound within the favorable range for CNS penetration according to the CNS MPO desirability criteria (PSA < 70 Ų; HBA ≤ 4). In comparison, the 4-benzyhydrylpiperazine analog (PubChem CID, C23H24N6, 4-(4-benzhydrylpiperazin-1-yl)-1-methyl-pyrazolo[3,4-d]pyrimidine) has a higher PSA due to additional aromatic ring surface area [1]. The combination of high lipophilicity (logP 5.38) with low PSA yields a predicted CNS MPO score approaching the optimal 4–6 range, making this compound particularly suitable for neuroscience-targeted screening libraries where blood-brain barrier penetrance is a desired property.

CNS drug design Blood-brain barrier penetration Physicochemical profiling

Optimal Application Scenarios Based on Differential Evidence


Kinase Selectivity Profiling Panels for Non-FLT3 Kinases (PKD, Src, ITK)

The direct C4-piperazine linkage without an intervening acetamide spacer differentiates this compound from the FLT3-selective series described by Shaban et al. (2023) . This structural feature aligns with the binding mode of PKD inhibitors such as 3-IN-PP1 [1]. Researchers conducting broad kinase selectivity panels should prioritize this compound to probe kinase targets beyond FLT3, where the direct 4-aminopiperazine substitution may confer binding to kinases that do not accommodate the extended acetamide linker geometry. Pair with the 2,4-dimethylphenyl regioisomer to establish N1-substitution SAR within the same experiment.

CNS Penetration-Focused Phenotypic Screening in Neurodegeneration Models

With a calculated PSA of 41.12 Ų, only 3 hydrogen bond acceptors, and moderate-to-high lipophilicity (logP 5.38), this compound sits in the favorable CNS MPO space for predicted blood-brain barrier penetration . Neuroscience drug discovery groups seeking to populate screening decks with CNS-accessible pyrazolo[3,4-d]pyrimidines should select this compound over analogs with larger polar surface areas (e.g., benzhydrylpiperazine or acetamide-linked derivatives). The compound is suitable for primary neuronal culture assays and in vivo rodent behavioral models where brain exposure is prerequisite.

Negative Control Pairing with ML323 for Deubiquitinase vs. Kinase Target ID

The molecular formula identity (C23H24N6, MW 384.48) with ML323—a potent USP1-UAF1 deubiquitinase inhibitor (IC50 = 76 nM) [1]—creates a unique opportunity for orthogonal target identification experiments. When a cellular phenotype is observed with ML323 treatment, running the target compound in parallel helps rule out non-specific effects attributable to physicochemical properties alone (e.g., membrane perturbation, non-specific protein binding). Given their completely distinct core scaffolds and predicted target classes (DUB vs. kinase), differential activity between these two isomers strengthens the case for target-specific pharmacology.

Physicochemical Benchmarking for Lead Optimization of Lipophilic Kinase Inhibitors

The well-defined physicochemical parameters (logP 5.38, logD 5.34, logSw −5.61) make this compound a useful benchmarking tool for lead optimization campaigns. Medicinal chemistry teams can use it as a reference point to assess the impact of structural modifications on lipophilic efficiency (LipE) and solubility-limited exposure. The low predicted aqueous solubility (~0.1 μM) also makes it a suitable test compound for formulation screening (e.g., amorphous solid dispersion, lipid-based formulations) aimed at improving the oral bioavailability of lipophilic pyrazolo-pyrimidine candidates [2].

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